8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate
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Overview
Description
8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate is a complex organic compound with a unique structure that includes both naphtho and phenothiazin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of naphthoquinone derivatives with phenothiazine under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed
Scientific Research Applications
8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl acetate
- 1,3-bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Uniqueness
8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C22H13NO4S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(8,13-dioxo-14H-naphtho[2,3-a]phenothiazin-7-yl) acetate |
InChI |
InChI=1S/C22H13NO4S/c1-11(24)27-15-10-17-20(23-14-8-4-5-9-16(14)28-17)19-18(15)21(25)12-6-2-3-7-13(12)22(19)26/h2-10,23H,1H3 |
InChI Key |
INYFLZWDOVMJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C1C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
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